molecular formula C14H12FN3 B2948114 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 865658-05-5

3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2948114
CAS No.: 865658-05-5
M. Wt: 241.269
InChI Key: XQOIAHZHJPHDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine core, a rigid, planar heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile building block for the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy, with the potential to inhibit kinases such as CK2, EGFR, B-Raf, and MEK, which are crucial targets in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives of this specific scaffold are recognized as potent and selective ligands for the 18 kDa Translocator Protein (TSPO) . TSPO is a biomarker overexpressed in neuroinflammatory conditions such as Alzheimer's disease, multiple sclerosis, and stroke, making this compound a critical intermediate in the development of positron emission tomography (PET) radiotracers for imaging neuroinflammation . The structural motif allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse functional groups at various positions to enhance biological activity and selectivity . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c1-9-7-10(2)18-14(17-9)13(8-16-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOIAHZHJPHDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-fluoroaniline with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrazolo[1,5-a]pyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents (Positions) Key Modifications
3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine 3: 4-Fluorophenyl; 5,7: Methyl Reference compound for TSPO binding
PHTPP (2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine) 3: 4-Hydroxyphenyl; 5,7: Trifluoromethyl ERβ-selective antagonist
F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) 3: Acetamide-linked fluorophenyl; 5,7: Methyl Enhanced TSPO affinity (Ki = 1.7 nM) and metabolic stability
DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl)acetamide) 3: Fluoroethoxy-linked phenyl; 5,7: Methyl Lower brain radiometabolite interference compared to F-DPA
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) 6,7: Methyl; 2: Methylsulfonylphenyl COX-2 inhibitor (IC50 = 0.02 µM)
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine (8) 3: Chloro; 5,7: Methyl Anxiolytic agent without CNS depression

Key Observations :

  • TSPO Ligands : The direct fluorophenyl substitution in F-DPA improves metabolic stability compared to DPA-714’s fluoroethoxy chain, reducing radiometabolite interference in PET imaging .
  • ER Antagonists : PHTPP’s trifluoromethyl and hydroxyl groups confer ERβ selectivity (36-fold over ERα) via distinct ligand-binding pocket orientations .
  • COX-2 Inhibitors : Substituents at positions 2 and 6/7 (e.g., methylsulfonylphenyl in 10f) enhance COX-2 selectivity over COX-1 .

Pharmacological Activity Comparison

Functional Insights :

  • TSPO Binding: Fluorine substitution at the phenyl moiety (F-DPA) enhances TSPO affinity (Ki = 1.7 nM) compared to non-fluorinated analogues .
  • Neuroinflammation Imaging : DPA-714 and F-DPA exhibit distinct pharmacokinetics; F-DPA’s simplified structure avoids radiometabolite accumulation in the brain .
  • Anxiolytic Activity : Halogenation at position 3 (e.g., Cl in compound 8) confers efficacy comparable to benzodiazepines but without CNS depressant interactions .

Physicochemical and Drug-Likeness Properties

Table 3: Lipinski’s Rule of Five Compliance for Pyrazolo[1,5-a]pyrimidines

Compound Class Molecular Weight (Da) LogP H-Bond Donors H-Bond Acceptors Compliance
5,7-Dimethylpyrazolo[1,5-a]pyrimidines 250–350 2.1–3.5 0–1 3–5 Yes
5,7-Dihydroxypyrazolo[1,5-a]pyrimidines 280–370 1.8–2.8 2 5–7 Borderline
7-Aryl-pyrazolo[1,5-a]pyrimidines 320–400 3.0–4.2 0–1 4–6 Yes

Analysis :

  • This compound (MW = 285.3, LogP = 3.2) complies with Lipinski’s criteria, ensuring oral bioavailability .
  • Hydroxyl or bulky substituents (e.g., in dihydroxy derivatives) increase polarity, reducing blood-brain barrier penetration .

Biological Activity

3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12FN5O
  • Molecular Weight : 285.28 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo-pyrimidine core, which is known for its biological significance and versatility in drug design.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. It has shown promising results against:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzymatic Inhibition

This compound has been identified as an effective inhibitor of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. The compound demonstrated a high affinity for DHODH with an IC50 value significantly lower than established inhibitors like brequinar and teriflunomide .

CompoundIC50 (µM)Reference
This compound0.9
Brequinar2.5
Teriflunomide3.0

Antimicrobial Activity

In addition to anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and reducing biofilm formation.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a potential candidate for developing novel anticancer therapies .

Study 2: DHODH Inhibition

Another investigation focused on the compound's role as a DHODH inhibitor. The results showed that it effectively suppressed measles virus replication in cell-based assays, indicating its potential for treating viral infections alongside its immunosuppressive capabilities .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of DHODH : Disruption of pyrimidine synthesis leading to reduced proliferation of cancerous and viral cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.